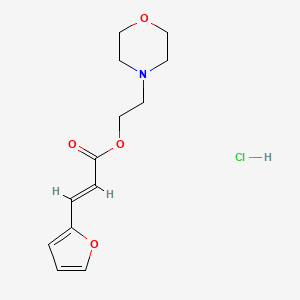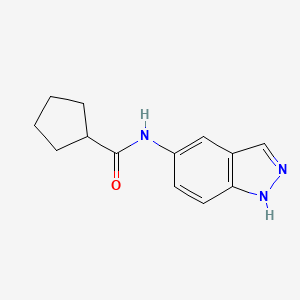![molecular formula C23H20N2O6 B5369496 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)
2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate, also known as NPD1, is a synthetic compound that has gained significant attention in the field of neuroscience and neuroprotection. This compound is known to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the activation of the Nrf2-ARE pathway, which is responsible for regulating cellular antioxidant and anti-inflammatory responses. This compound also activates the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and growth. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been found to enhance neuronal survival and regeneration, as well as improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for the treatment of neurological disorders. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the effects of this compound on human subjects are still largely unknown, and further clinical studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One potential direction is to investigate the potential therapeutic applications of this compound in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to further elucidate the mechanism of action of this compound and its interaction with other signaling pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and clinical settings.
Conclusion
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human subjects.
Méthodes De Synthèse
The synthesis of 2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 3-nitro-4-hydroxyphenylacetic acid with propionyl chloride to form 3-nitro-4-(propionyloxy)phenylacetic acid. This compound is then reacted with 2-quinolinecarbaldehyde to form this compound. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have anti-inflammatory and neuroprotective properties, which can help in reducing the damage caused by neurodegenerative diseases. This compound has also been found to promote neuronal survival and regeneration, making it a promising candidate for the treatment of neurological injuries.
Propriétés
IUPAC Name |
[2-nitro-4-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-3-21(26)30-19-13-9-15(14-18(19)25(28)29)8-11-17-12-10-16-6-5-7-20(23(16)24-17)31-22(27)4-2/h5-14H,3-4H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOMILIXSQQJL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)
![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)
![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![2-(2-ethoxy-4-{[1-(2-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5369431.png)
![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369479.png)
![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![N-bicyclo[2.2.1]hept-2-yl-2,3-dimethoxybenzamide](/img/structure/B5369491.png)